molecular formula C15H17ClN2O B2807925 1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea CAS No. 42785-87-5

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea

Cat. No.: B2807925
CAS No.: 42785-87-5
M. Wt: 276.76
InChI Key: FYSZHTLQAAFJFW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea typically involves the reaction of 3-chloroaniline with 1-ethynylcyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-cyclohexylurea: Similar structure but lacks the ethynyl group.

    1-(3-Chlorophenyl)-3-(1-propynylcyclohexyl)urea: Similar structure with a propynyl group instead of an ethynyl group.

Uniqueness

1-(3-Chlorophenyl)-3-(1-ethynylcyclohexyl)urea is unique due to the presence of both the chlorophenyl and ethynylcyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-2-15(9-4-3-5-10-15)18-14(19)17-13-8-6-7-12(16)11-13/h1,6-8,11H,3-5,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSZHTLQAAFJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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